4-(4-Bromophenoxy)butan-1-amine
Overview
Description
“4-(4-Bromophenoxy)butan-1-amine” is a chemical compound with the molecular formula C10H14BrNO . It has a molecular weight of 244.13 g/mol . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, transaminases have been used for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . After optimization of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee .Molecular Structure Analysis
The molecular structure of “this compound” includes a bromophenoxy group attached to a butan-1-amine . The InChI string isInChI=1S/C10H14BrNO/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6H,1-2,7-8,12H2
. The Canonical SMILES is C1=CC(=CC=C1OCCCCN)Br
. Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the retrieved data, amines in general can undergo a variety of chemical reactions. These include reactions with acids to form ammonium salts, reactions with alkyl halides to form secondary, tertiary amines and quaternary ammonium salts, and reactions with nitrous acid to form diazonium salts .Physical and Chemical Properties Analysis
The compound “this compound” has several computed properties . It has a XLogP3 value of 2.5, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability. It has one hydrogen bond donor and two hydrogen bond acceptors. The compound has five rotatable bonds, and its topological polar surface area is 35.2 Ų .Mechanism of Action
Amines can participate in a variety of reactions, including nucleophilic substitutions, eliminations, and acid-base reactions. They are often involved in the formation of various types of bonds, including amide, ester, and ether bonds .
In terms of pharmacokinetics, the properties of amines can vary widely depending on their structure and the presence of other functional groups. Some amines may be readily absorbed and distributed in the body, while others may be rapidly metabolized or excreted .
The action environment of amines can also vary. Factors such as pH, temperature, and the presence of other substances can influence the reactivity and stability of amines .
Biochemical Analysis
Biochemical Properties
4-(4-Bromophenoxy)butan-1-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with amine dehydrogenases, which are enzymes that catalyze the reductive amination of ketones and aldehydes to form amines . These interactions are crucial for the synthesis of chiral amines, which are important intermediates in the pharmaceutical industry. The compound’s interaction with amine dehydrogenases involves the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired amine product.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the polyamine metabolism pathway, which is essential for cell growth and proliferation . By altering the levels of polyamines such as putrescine, spermidine, and spermine, this compound can impact DNA replication, RNA transcription, and protein synthesis, thereby influencing cellular proliferation and differentiation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound has been found to inhibit certain enzymes by forming stable complexes with their active sites . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, as the compound can modulate transcription factors and other regulatory proteins involved in gene regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, which can have significant implications for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance cellular proliferation and differentiation without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress and apoptosis. These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce the production of reactive oxygen species.
Metabolic Pathways
This compound is involved in several metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 enzymes. In phase II reactions, it is conjugated with glucuronic acid, glutathione, or sulfate, which enhances its solubility and facilitates its excretion from the body. These metabolic processes are essential for the compound’s detoxification and elimination.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by solute carrier transporters, and it can bind to intracellular proteins that facilitate its localization to specific cellular compartments. This distribution is crucial for the compound’s biological activity, as it determines its concentration at the target sites.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific organelles, such as the mitochondria or the endoplasmic reticulum, where it exerts its effects on cellular function. These localization signals are essential for the compound’s activity, as they ensure that it reaches the appropriate cellular compartments to interact with its target biomolecules.
Properties
IUPAC Name |
4-(4-bromophenoxy)butan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6H,1-2,7-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTVWJMQGCYIIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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